molecular formula C24H24N6O3 B15031486 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031486
M. Wt: 444.5 g/mol
InChI Key: LXKBGMWBEKNWAM-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex polycyclic molecule featuring a tricyclic core with fused nitrogen-containing rings. Key structural elements include:

  • Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone: A rigid, nitrogen-rich scaffold that likely influences binding interactions and conformational stability.
  • An oxolan-2-ylmethyl (tetrahydrofuran-derived) group at the carboxamide nitrogen, enhancing solubility via oxygen-based polarity. A methyl group at position 13 and an imino-oxo moiety at position 6, which may modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C24H24N6O3

Molecular Weight

444.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H24N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(23(31)27-12-17-5-3-9-33-17)21(25)30(22)14-16-4-2-8-26-11-16/h2,4,6-8,10-11,13,17,25H,3,5,9,12,14H2,1H3,(H,27,31)

InChI Key

LXKBGMWBEKNWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5CCCO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more stable or reactive intermediates .

Scientific Research Applications

6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Spirocyclic Compounds ()

The synthesis of spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () shares synthetic strategies with the target compound, such as cyclization and amide bond formation. Key differences include:

Feature Target Compound Spirocyclic Analogs ()
Core Structure Tricyclic (triazatricyclo) with fused rings Spiro[4.5]decane system with two distinct ring junctions
Heteroatoms Three nitrogen atoms in the core 7-oxa-9-aza configuration
Substituents Pyridinylmethyl, oxolanylmethyl Benzothiazolyl, dimethylaminophenyl, phenolic groups
Rigidity High (fused rings limit conformational flexibility) Moderate (spiro junction allows limited rotation)

The pyridinyl group may improve aqueous solubility relative to benzothiazolyl substituents, which are more hydrophobic .

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () share a nitrogen-rich heterocyclic framework. Comparisons include:

Feature Target Compound Thiazolo-pyrimidine ()
Ring System Tricyclic, fused nitrogen rings Bicyclic (thiazole + pyrimidine)
Functional Groups Carboxamide, imino-oxo Ester, benzylidene, ketone
Electronic Effects Electron-withdrawing imino-oxo groups may polarize the core Electron-rich trimethoxybenzylidene enhances π-conjugation

The carboxamide group in the target compound may improve metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .

Analytical Techniques

  • X-ray crystallography : Programs like SHELXL () are critical for resolving complex tricyclic structures, though the target compound’s size may require high-resolution data .
  • Spectroscopy: IR and UV-Vis (as in ) would confirm functional groups like the imino-oxo and pyridinyl motifs .

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups including an imino group and a carboxamide moiety. Its molecular formula contributes to its diverse chemical properties which may influence its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H25N5O3
Molecular Weight429.49 g/mol
StructureTricyclic with oxolan and pyridine rings

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors may modulate signaling pathways, affecting cellular responses.
  • DNA Interaction : Potential DNA-binding properties could lead to genotoxic effects or influence gene expression.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines such as:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)12
A549 (lung)20

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential use of this compound in treating bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including Suzuki–Miyaura coupling and other functional group transformations. Characterization techniques such as NMR and mass spectrometry have been employed to confirm its structure.

Future Directions

Further research is needed to elucidate the detailed mechanisms by which this compound exerts its biological effects. Investigating structure-activity relationships (SAR) will be crucial for optimizing its therapeutic potential.

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